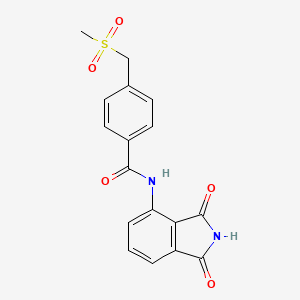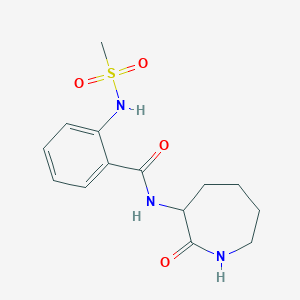
N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide, also known as KU-0060648, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide involves the inhibition of the PI3K enzyme. This leads to a decrease in the levels of phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a key signaling molecule in the PI3K pathway. This results in the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, it has been shown to have metabolic effects, such as improving glucose tolerance and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide in lab experiments include its specificity for the PI3K enzyme and its potential therapeutic applications. However, there are also limitations to using this compound, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide. These include further studies on its potential therapeutic applications, such as in the treatment of cancer, autoimmune diseases, and metabolic disorders. Additionally, there is a need for further studies on its safety and efficacy in humans. Finally, there is a need for the development of more potent and selective inhibitors of the PI3K enzyme.
Méthodes De Synthèse
The synthesis of N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide involves several steps. The first step is the preparation of 4-(methylsulfonylmethyl)benzamide, which is then reacted with 1,3-dioxoisoindoline-4-carboxylic acid to produce the final product. The synthesis of this compound has been reported in various research articles and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in various cellular processes such as cell growth, survival, and metabolism. This compound has been investigated for its potential use in the treatment of cancer, autoimmune diseases, and metabolic disorders.
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-(methylsulfonylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-25(23,24)9-10-5-7-11(8-6-10)15(20)18-13-4-2-3-12-14(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJBFQZPCNERCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)

![N-[3-(methylamino)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide](/img/structure/B7533748.png)


![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7533767.png)
![N-[1-(4-fluorophenyl)cyclobutyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7533771.png)

![3-acetamido-4-fluoro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide](/img/structure/B7533777.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7533784.png)
![1-(2,2-dimethylpropanoyl)-N-[(2-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533812.png)
![N-[5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7533820.png)